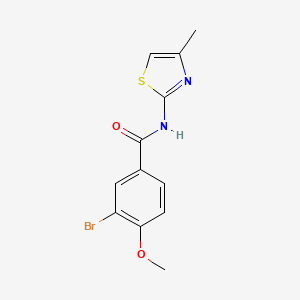

3-Bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide

Description

Properties

Molecular Formula |

C12H11BrN2O2S |

|---|---|

Molecular Weight |

327.20 g/mol |

IUPAC Name |

3-bromo-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C12H11BrN2O2S/c1-7-6-18-12(14-7)15-11(16)8-3-4-10(17-2)9(13)5-8/h3-6H,1-2H3,(H,14,15,16) |

InChI Key |

AMDRZNPSHRSEEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide typically involves multiple steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate thioamide and α-haloketone precursors under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the thiazole ring can undergo reduction under specific conditions.

Coupling Reactions: The amide bond can be involved in coupling reactions with other functional groups to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

Major Products Formed

Substitution Products: Various substituted benzamides depending on the nucleophile used.

Oxidation Products: Corresponding aldehydes or acids.

Reduction Products: Reduced thiazole derivatives.

Scientific Research Applications

3-Bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide with key analogs, focusing on substituent effects, heterocyclic modifications, and inferred biological implications.

Substituent Variations on the Benzamide Core

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (): This compound replaces the thiazole group with a nitro-substituted phenyl ring. The absence of a heterocyclic amide substituent may limit its interaction with thiazole-specific biological targets .

- 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide analogs (): These derivatives feature a 2-acylamino substituent and carboxyphenyl groups, which are critical for PCAF histone acetyltransferase (HAT) inhibition (~67–79% activity at 100 μM). In contrast, the target compound lacks the 2-acylamino side chain, suggesting divergent mechanisms of action. The carboxyphenyl groups in these analogs improve water solubility, whereas the methylthiazole in the target compound may enhance lipophilicity and membrane permeability .

Modifications to the Thiazole Ring

- 3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (): This analog replaces the 4-methylthiazole with a sulfamoyl-linked thiazole. However, the methyl group in the target compound may confer greater metabolic stability by reducing susceptibility to oxidative metabolism .

- N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide (): The piperidinylbutanamide-thiazole hybrid highlights the role of thiazole-aromatic conjugates in CNS activity.

Heterocycle Replacement Strategies

- 3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide (): Replacing thiazole with benzoxazole alters electronic properties and ring geometry.

Data Table: Structural and Functional Comparison

| Compound Name | Benzamide Substituents | Heterocycle/Amide Group | Molecular Weight | Inferred Biological Activity |

|---|---|---|---|---|

| 3-Bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide | 3-Br, 4-OMe | 4-Methylthiazol-2-yl | 351.22 g/mol | Potential enzyme inhibition/CNS modulation |

| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | 4-Br, 4-OMe, 2-NO2 | None (nitrophenyl) | 365.18 g/mol | Electrophilic reactivity |

| 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide | 2-hexanoylamino, 4-carboxy | None | 368.39 g/mol | PCAF HAT inhibition (67–79%) |

| 3-Bromo-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide | 3-Br | Thiazol-2-ylsulfamoyl | 452.29 g/mol | Enhanced hydrogen-bonding capacity |

| N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide | 4-Br (on thiazole phenyl) | Piperidinylbutanamide-thiazole | 435.33 g/mol | CNS activity, immunosuppression |

| 3-Bromo-N-[2-(2,4-dichlorophenyl)benzoxazol-5-yl]-4-methoxybenzamide | 3-Br, 4-OMe | Benzoxazole-5-yl | 492.15 g/mol | Enzyme inhibition (lipophilic targets) |

Key Research Findings and Implications

Substituent Effects on Activity: The 2-acylamino group in ’s analogs is critical for PCAF HAT inhibition, a feature absent in the target compound. This suggests the target may prioritize other mechanisms, such as kinase or protease inhibition, common in thiazole-containing drugs . Electron-donating methoxy and electron-withdrawing bromo groups on the benzamide core may create a balanced electronic profile, enhancing interactions with both hydrophobic and polar regions of target proteins .

Thiazole vs. This could make the target compound more suitable for metalloenzyme targeting than its benzoxazole analog .

Pharmacokinetic Considerations :

- The 4-methyl group on the thiazole ring likely improves metabolic stability by shielding the thiazole nitrogen from oxidative degradation, a common issue in sulfamoyl- or piperidinyl-substituted analogs .

Biological Activity

3-Bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide is a synthetic compound with a complex structure that includes a benzamide core, a bromine atom, a methoxy group, and a thiazole moiety. This unique combination of substituents contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular structure can be represented as follows:

Antimicrobial Properties

Research indicates that 3-bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide exhibits significant antimicrobial activity against various bacterial strains. The thiazole moiety enhances its interaction with microbial targets, leading to effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cells, particularly non-small cell lung cancer (NSCLC) lines. The mechanism involves the inhibition of fibroblast growth factor receptor 1 (FGFR1), which is crucial for cancer cell proliferation and survival . In vitro assays demonstrated IC50 values in the micromolar range, indicating its potential as a lead compound for further development .

The biological effects of 3-bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide are attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine and methoxy groups enhances its reactivity, facilitating the formation of reactive intermediates that can bind to cellular components and disrupt normal cellular functions.

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-Bromo-4-methoxybenzamide | Lacks thiazole group | Reduced antimicrobial activity |

| 4-Methoxy-N-(3-nitrophenyl)benzamide | Lacks bromine | Varies in reactivity |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamide | Different thiazole substitution | Distinct activity profile |

| 3-Bromo-N-(3-nitrophenyl)benzamide | Lacks methoxy group | Alters solubility and activity |

This table highlights how structural modifications can influence the biological activity of similar compounds, emphasizing the unique properties of 3-bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide.

Case Studies and Research Findings

- Anticancer Activity : In a study focusing on NSCLC cell lines, 3-bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide was shown to inhibit cell proliferation effectively. The compound caused cell cycle arrest at the G2 phase and induced apoptosis through the downregulation of FGFR1 signaling pathways .

- Antimicrobial Efficacy : Another investigation demonstrated that this compound exhibited potent antibacterial effects against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-4-methoxy-N-(4-methylthiazol-2-yl)benzamide, and how is its purity validated?

- Methodology : The compound is typically synthesized via coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, using 3-bromo-4-methoxybenzoic acid and 2-amino-4-methylthiazole as precursors. Reaction conditions (e.g., solvent, catalyst, temperature) are critical: for example, palladium catalysts in DMF at 80–100°C. Purification is achieved via column chromatography or recrystallization. Purity is validated using HPLC (>95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, IR, and HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign proton and carbon environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the thiazole ring).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~351).

- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹).

Cross-referencing with computational data (e.g., DFT calculations) ensures accuracy .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodology : Solubility is determined experimentally in solvents like DMSO, methanol, or aqueous buffers via UV-Vis spectrophotometry. Stability studies involve incubating the compound at varying pH (2–12), temperatures (4–37°C), and light conditions, followed by HPLC analysis to monitor degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Methodology :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent polarity, reaction time).

- In Situ Monitoring : Use TLC or inline IR to track intermediate formation.

- Byproduct Analysis : LC-MS to identify impurities (e.g., debrominated products) and adjust conditions (e.g., inert atmosphere for moisture-sensitive steps) .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodology :

- Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 µM) in standardized assays (e.g., MIC for antimicrobial, MTT for cytotoxicity).

- Target Validation : Use enzyme inhibition assays (e.g., bacterial PPTase for antimicrobial activity) or genetic knockouts to confirm specificity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the benzamide or thiazole moiety.

- Bioactivity Profiling : Test analogs in parallel assays (e.g., kinase inhibition, bacterial growth).

- Computational Modeling : Use QSAR to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Q. What experimental approaches elucidate the mechanism of action against bacterial targets?

- Methodology :

- Enzyme Kinetics : Measure inhibition constants (Ki) for bacterial PPTase enzymes.

- Molecular Docking : Simulate binding modes using AutoDock or Schrödinger.

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated bacterial strains .

Q. How to perform crystallographic and molecular docking analysis for this compound?

- Methodology :

- Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/water).

- X-ray Diffraction : Resolve crystal structure (space group, unit cell parameters) and analyze intermolecular interactions (e.g., hydrogen bonds with active-site residues).

- Docking Simulations : Use software like MOE or GOLD to predict binding affinities and validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.